
4-Methoxy-4-piperidinecarbonitrile
Overview
Description
4-Methoxy-4-piperidinecarbonitrile is a piperidine derivative featuring a methoxy (-OCH₃) and a nitrile (-CN) group at the 4-position of the piperidine ring. The nitrile group enhances reactivity, enabling participation in nucleophilic additions or cyclization reactions, while the methoxy group influences electronic and solubility properties .
Preparation Methods
Structural Considerations and Synthetic Challenges
4-Methoxy-4-piperidinecarbonitrile features a piperidine ring with methoxy and nitrile groups at the same carbon, creating a quaternary center. This configuration imposes steric and electronic challenges, necessitating precise control over regioselectivity and functional group compatibility. The primary synthetic objectives include:
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Constructing the piperidine backbone.
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Introducing the nitrile group at the 4-position.
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Installing the methoxy group without compromising the nitrile functionality.
Key intermediates such as 4-piperidone and 4-cyano-4-hydroxypiperidine emerge as critical precursors in most routes .
Cyanohydrin Route: Ketone to Nitrile-Methoxy Functionalization
Synthesis of 4-Piperidone
The piperidine ring is commonly constructed via Dieckmann condensation of δ-keto esters, followed by hydrolysis and decarboxylation . For example, reacting dimethyl 3-ketopimelate under basic conditions yields 4-piperidone after acidic workup:
Yields for this step typically exceed 70% under optimized conditions .
Cyanohydrin Formation
4-Piperidone undergoes nucleophilic addition with cyanide to form 4-cyano-4-hydroxypiperidine (cyanohydrin). This is achieved using potassium cyanide (KCN) or hydrogen cyanide (HCN) in the presence of a weak acid (e.g., acetic acid) :
Reaction conditions (25–40°C, 6–12 hours) favor high conversion (>90%) .
Methylation of the Hydroxyl Group
The hydroxyl group in the cyanohydrin intermediate is methylated using dimethyl sulfate in aqueous alkaline media . Sodium hydroxide deprotonates the hydroxyl, enabling nucleophilic attack on dimethyl sulfate:
3)2\text{SO}4 \xrightarrow{\text{NaOH}} \text{4-Methoxy-4-cyanopiperidine} + \text{NaHSO}4
Optimal yields (85–92%) are achieved at 50–60°C with a 1.2:1 molar ratio of dimethyl sulfate to cyanohydrin .
Reductive Amination and Subsequent Functionalization
Reductive Cyclization of δ-Amino Nitriles
An alternative route involves reductive cyclization of δ-amino nitriles. For instance, treating 5-aminopentanenitrile with hydrogen gas over a palladium catalyst forms the piperidine ring while retaining the nitrile group :
Subsequent oxidation of the amine to a ketone (via MnO₂) followed by cyanohydrin formation and methylation aligns with the earlier pathway .
O-Alkylation of 4-Piperidinemethanol
A patent-derived method reduces 4-piperidinecarboxylates to 4-piperidinemethanol using sodium borohydride or Red-Al :
The methanol intermediate is then alkylated with methyl iodide in hexamethylphosphoric triamide (HMPT) to yield 4-methoxypiperidine . Introducing the nitrile group via substitution (e.g., using KCN on a halogenated precursor) completes the synthesis.
Comparative Analysis of Methods
Method | Starting Material | Key Steps | Yield (%) | Limitations |
---|---|---|---|---|
Cyanohydrin Route | 4-Piperidone | Cyanohydrin formation, methylation | 85–92 | Requires handling of cyanide |
Reductive Amination | δ-Amino nitriles | Cyclization, oxidation, methylation | 70–80 | Multi-step, moderate yields |
O-Alkylation | Piperidinecarboxylate | Reduction, alkylation, nitrilation | 75–85 | HMPT toxicity concerns |
Mechanistic Insights and Optimization
Cyanide Addition Kinetics
The rate of cyanohydrin formation is pH-dependent, with maximal efficiency near pH 4–5. Excess cyanide shifts equilibrium toward the product, but side reactions (e.g., over-alkylation) necessitate careful stoichiometric control .
Methylation Selectivity
Dimethyl sulfate’s electrophilicity targets hydroxyl groups preferentially, but competing N-alkylation can occur if free amines are present. Using a two-phase system (water/toluene) minimizes byproducts .
Solvent Effects
Polar aprotic solvents (e.g., HMPT) enhance alkylation rates but pose toxicity risks. Recent trends favor aqueous-organic biphasic systems for sustainability .
Industrial-Scale Considerations
Large-scale production prioritizes:
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Catalyst Recycling : Palladium catalysts in reductive steps are recovered via filtration .
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Waste Management : Cyanide-containing streams require treatment with Fe²⁺ to precipitate Prussian blue .
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Cost Efficiency : Dimethyl sulfate is cost-effective but mandates strict safety protocols .
Emerging Methodologies
Photocatalytic Cyanation
Recent advances use visible-light catalysis to introduce nitriles via C–H activation, potentially bypassing cyanohydrin intermediates. For example, irradiating 4-methoxypiperidine with a ruthenium catalyst and trimethylsilyl cyanide yields the target compound in 65% yield .
Flow Chemistry
Continuous-flow systems improve heat transfer during exothermic methylation steps, reducing decomposition and enhancing reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-piperidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Catalytic hydrogenation can reduce the nitrile group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Palladium on carbon (Pd/C) is a widely used catalyst for hydrogenation reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitrile oxides.
Reduction: Formation of 4-methoxy-4-piperidineamine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-Methoxy-4-piperidinecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-4-piperidinecarbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can undergo various transformations. These interactions can modulate biological pathways and result in specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Derivatives with 4-Substituents
Piperidine-4-carbonitrile Hydrochloride
- Structure : Nitrile at the 4-position; lacks methoxy group.
- Properties : The hydrochloride salt (C₆H₉N₂·HCl, MW 146.62) is a common building block in drug synthesis. Its polarity and stability make it suitable for coupling reactions .
- Applications : Used in the synthesis of histamine H₃ receptor antagonists and other neuroactive compounds .
4-(m-Methoxyphenyl)piperidine-4-carbonitrile
- Structure : A methoxyphenyl group replaces the methoxy at the 4-position (C₁₃H₁₆N₂O, MW 216.28).
- Applications : Studied for opioid receptor modulation due to structural similarity to morphine derivatives .
4-Hydroxy-4-piperidinecarbonitrile
- Structure : Hydroxyl (-OH) instead of methoxy at the 4-position (C₆H₈N₂O, MW 124.14).
- Properties : Higher polarity due to the hydroxyl group, enabling hydrogen bonding.
- Applications : Intermediate in synthesizing antipsychotic agents .
Heterocyclic Nitriles with Functional Analogues
4-Methoxypyrimidine-2-carbonitrile
- Structure : Pyrimidine core with methoxy and nitrile groups (C₆H₅N₃O, MW 135.12).
- Properties : Planar structure facilitates π-π stacking in enzyme binding.
- Applications : Key intermediate in kinase inhibitor synthesis .
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
- Structure : Pyrimidine nitrile with methoxyethylsulfanyl and isobutyl groups (C₁₂H₁₇N₃O₂S, MW 279.35).
- Properties : Exhibits intermolecular hydrogen bonding, influencing crystallinity.
- Applications : Investigated as a chemotherapeutic agent due to pyrimidine scaffold .
Data Tables: Structural and Functional Comparison
Table 1. Key Molecular Data of Piperidine Derivatives
Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Applications |
---|---|---|---|---|
4-Methoxy-4-piperidinecarbonitrile | C₇H₁₀N₂O | 138.17 | 4-OCH₃, 4-CN | Drug intermediate, CNS agents |
Piperidine-4-carbonitrile hydrochloride | C₆H₉N₂·HCl | 146.62 | 4-CN | Histamine receptor antagonists |
4-(m-Methoxyphenyl)piperidine-4-carbonitrile | C₁₃H₁₆N₂O | 216.28 | 4-(m-OCH₃Ph), 4-CN | Opioid receptor modulation |
4-Hydroxy-4-piperidinecarbonitrile | C₆H₈N₂O | 124.14 | 4-OH, 4-CN | Antipsychotic synthesis |
Table 2. Comparison of Heterocyclic Nitriles
Compound Name | Core Structure | Functional Groups | LogP | Key Properties |
---|---|---|---|---|
4-Methoxypyrimidine-2-carbonitrile | Pyrimidine | 4-OCH₃, 2-CN | 1.2 | High reactivity, planar |
2-[(2-Methoxyethyl)sulfanyl]-pyrimidine-5-carbonitrile | Pyrimidine | 2-SCH₂CH₂OCH₃, 5-CN | 2.5 | Crystalline, hydrogen bonding |
Biological Activity
Overview
4-Methoxy-4-piperidinecarbonitrile (CAS No. 1082040-34-3) is an organic compound characterized by its piperidine structure, which includes a methoxy group and a nitrile group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. Understanding its biological activity involves exploring its mechanism of action, interactions with biological targets, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 140.18 g/mol
- Structural Features :
- Piperidine Ring : A six-membered ring containing nitrogen.
- Methoxy Group : An -OCH group that can influence the compound's reactivity and solubility.
- Nitrile Group : A -CN group that can participate in nucleophilic addition reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitrile group can engage in nucleophilic addition reactions, while the methoxy group may undergo various transformations that modulate biological pathways. This dual functionality allows the compound to potentially influence several biochemical processes.
Biological Activities
Research into the biological activities of this compound has highlighted several areas of interest:
- Antioxidant Activity : Preliminary studies indicate that derivatives of piperidine compounds exhibit antioxidant properties, which may be relevant for preventing oxidative stress-related diseases.
- Neuropharmacological Effects : Compounds similar to this compound have been investigated for their effects on neurotransmitter systems, particularly in the context of anxiety and depression .
- Antimicrobial Properties : Some studies have explored the potential antimicrobial effects of piperidine derivatives, suggesting that modifications to the piperidine structure can enhance activity against various pathogens.
Case Study 1: Antioxidant Activity
A study conducted by El Gaafary et al. (2021) synthesized various piperidine derivatives, including those related to this compound, and evaluated their antioxidant activity using DPPH radical scavenging assays. The results indicated significant antioxidant potential, suggesting that these compounds could be beneficial in combating oxidative stress.
Case Study 2: Neuropharmacological Screening
In a neuropharmacological study, researchers assessed the effects of piperidine-based compounds on anxiety-like behaviors in rodent models. The study found that certain modifications to the piperidine structure led to increased anxiolytic effects, indicating a promising avenue for developing new anxiolytic medications .
Case Study 3: Antimicrobial Testing
Research investigating the antimicrobial properties of piperidine derivatives revealed that compounds with specific functional groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The presence of the nitrile group was noted as a contributing factor to this enhanced activity.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
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4-Methoxybenzonitrile | Benzene ring instead of piperidine | Moderate antibacterial effects |
4-Piperidinecarbonitrile | Lacks methoxy group | Lower reactivity |
4-Methoxypyridinecarbonitrile | Pyridine ring instead of piperidine | Different pharmacological profile |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-Methoxy-4-piperidinecarbonitrile?
The synthesis typically involves functionalizing the piperidine ring with methoxy and nitrile groups. A common approach is nucleophilic substitution: reacting 4-hydroxypiperidine with methylating agents (e.g., methyl iodide) under basic conditions to introduce the methoxy group, followed by cyanidation using reagents like KCN or trimethylsilyl cyanide. Purification often employs column chromatography or recrystallization to isolate the product . For example, sulfonyl chloride reactions in piperidine derivatives (similar to 4-[(4-Methoxyphenyl)sulfonyl]piperidine) highlight the use of triethylamine as a base and chromatographic purification .
Q. Which spectroscopic methods are critical for characterizing this compound?
Essential techniques include:
- NMR Spectroscopy : - and -NMR confirm methoxy (-OCH) and nitrile (-CN) group integration and spatial arrangement.
- IR Spectroscopy : Peaks near 2240 cm (C≡N stretch) and 2800–3000 cm (C-O-CH) validate functional groups.
- Mass Spectrometry : High-resolution MS (e.g., Orbitrap) provides exact mass verification (e.g., molecular ion [M+H] at m/z 165.1 for CHNO) .
- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated in structurally related pyran-carbonitrile compounds .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of volatile by-products.
- Waste Disposal : Segregate nitrile-containing waste and transfer to certified hazardous waste facilities .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?
Density Functional Theory (DFT) calculations can model electron density around the nitrile group to assess susceptibility to nucleophilic attack. For example, ACD/Labs Percepta predicts electrophilicity indices and frontier molecular orbitals, guiding solvent selection (e.g., polar aprotic solvents enhance nitrile reactivity) . Comparative studies with analogs like 4-Methoxybenzonitrile ( ) suggest steric effects from the piperidine ring may reduce reactivity compared to planar aromatic nitriles.
Q. How do conflicting crystallographic and spectroscopic data arise for this compound, and how can they be resolved?
Discrepancies may stem from:
- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) alter melting points and spectral profiles. Use differential scanning calorimetry (DSC) to identify polymorphs .
- Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO vs. CDCl). Standardize solvent systems for reproducibility.
- Impurity Interference : By-products from incomplete cyanidation (e.g., residual hydroxyl groups) distort IR peaks. Optimize reaction times and use LC-MS for purity validation (99% purity as in ) .
Q. What strategies optimize the regioselective functionalization of this compound for drug discovery?
- Directed Metalation : Use lithiation (e.g., LDA) at the piperidine nitrogen to direct electrophiles to specific positions.
- Protection/Deprotection : Temporarily protect the nitrile group with trimethylsilyl chloride to prevent unwanted side reactions during methoxy group modification .
- Catalytic Approaches : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl groups without disrupting the nitrile moiety, as seen in related pyrimidinecarbonitrile derivatives .
Q. Data Contradiction Analysis
Q. How should researchers address inconsistent biological activity reports for this compound derivatives?
- Purity Verification : Re-test compounds using HPLC (≥98% purity) to rule out impurity-driven artifacts .
- Assay Conditions : Standardize cell lines and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability.
- Structural Confirmation : Compare with crystallographically validated analogs (e.g., 4-Methoxypyrimidine-2-carbonitrile in ) to ensure correct stereochemistry .
Properties
IUPAC Name |
4-methoxypiperidine-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-10-7(6-8)2-4-9-5-3-7/h9H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWMIYQWSBWXCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNCC1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801297454 | |
Record name | 4-Methoxy-4-piperidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-34-3 | |
Record name | 4-Methoxy-4-piperidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-4-piperidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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